![molecular formula C20H15ClN4O4 B2375334 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione CAS No. 1251626-64-8](/img/structure/B2375334.png)
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione
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Description
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione is a useful research compound. Its molecular formula is C20H15ClN4O4 and its molecular weight is 410.81. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The synthesis and base-catalyzed ring transformation of related compounds, including the formation of thiazol-2(3H)-one derivatives, have been studied (Sápi et al., 1997).
- Compounds with structural similarities, such as pyrazolines and oxadiazoles, have been synthesized and characterized, revealing insights into their chemical properties (Mahmoud et al., 2012).
Spectroscopic Analysis
- Spectroscopic analyses, including FT-IR and NMR, have been conducted on related oxadiazole derivatives to understand their structural properties (Al-Tamimi et al., 2018).
Molecular Structure and Docking Studies
- Molecular docking studies and structure analysis of similar compounds, such as pyrazolines and oxadiazoles, provide insights into potential biological applications and interactions with biological targets (Viji et al., 2020).
Antimicrobial and Anticancer Potential
- Novel oxadiazole derivatives have shown promising antimicrobial and anticancer activities, suggesting potential therapeutic applications (Rai et al., 2009).
- Related compounds have been synthesized and evaluated for antidepressant activities, indicating potential applications in pharmacology (Palaska et al., 2001).
properties
IUPAC Name |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(2-methoxyphenyl)pyrazine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O4/c1-28-16-5-3-2-4-15(16)25-11-10-24(19(26)20(25)27)12-17-22-18(23-29-17)13-6-8-14(21)9-7-13/h2-11H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWPXVAYNNMESV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione |
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